3-Amino-2,2-dimethyl-3-phenylpropan-1-ol

Catalog No.
S2714546
CAS No.
156258-39-8; 156406-42-7; 83900-03-2
M.F
C11H17NO
M. Wt
179.263
Availability
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3-Amino-2,2-dimethyl-3-phenylpropan-1-ol

CAS Number

156258-39-8; 156406-42-7; 83900-03-2

Product Name

3-Amino-2,2-dimethyl-3-phenylpropan-1-ol

IUPAC Name

3-amino-2,2-dimethyl-3-phenylpropan-1-ol

Molecular Formula

C11H17NO

Molecular Weight

179.263

InChI

InChI=1S/C11H17NO/c1-11(2,8-13)10(12)9-6-4-3-5-7-9/h3-7,10,13H,8,12H2,1-2H3

InChI Key

JROIRYAZVQTFDW-UHFFFAOYSA-N

SMILES

CC(C)(CO)C(C1=CC=CC=C1)N

solubility

not available

3-Amino-2,2-dimethyl-3-phenylpropan-1-ol is a chiral organic compound characterized by the presence of an amino group and a hydroxyl group on a branched carbon structure. Its molecular formula is C11_{11}H17_{17}NO, and it has a molecular weight of 179.26 g/mol. The compound features a phenyl group attached to a tertiary carbon, which is also substituted with two methyl groups, contributing to its unique steric properties. This structure allows for various interactions in biological systems, making it a subject of interest in medicinal chemistry and pharmacology.

  • Oxidation: The hydroxyl group can be oxidized to form 3-amino-2,2-dimethyl-3-phenylpropan-1-one using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
  • Reduction: The compound can be reduced to yield 3-amino-2,2-dimethyl-3-phenylpropan-1-amine using reducing agents such as lithium aluminum hydride.
  • Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for the formation of various derivatives depending on the reagents used, such as alkyl halides or acyl chlorides in the presence of bases like triethylamine.

These reactions highlight the compound's versatility in synthetic organic chemistry and its potential for creating various derivatives with altered properties .

The biological activity of 3-amino-2,2-dimethyl-3-phenylpropan-1-ol is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound exhibits potential pharmacological effects due to its structural features that facilitate hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of biological molecules, making it relevant in drug design and development .

The synthesis of 3-amino-2,2-dimethyl-3-phenylpropan-1-ol typically involves several steps:

  • Starting Material: The synthesis often begins with acetophenone.
  • Formation of Intermediate: Acetophenone undergoes a Grignard reaction with methylmagnesium bromide to produce 2,2-dimethyl-1-phenylpropan-1-ol.
  • Amination: This intermediate is then aminated using ammonia or another amine source under reductive amination conditions to introduce the amino group at the 3-position.
  • Chiral Resolution: The final step involves chiral resolution to isolate the (3R)-enantiomer, which can be achieved through chiral chromatography or enzymatic methods .

3-Amino-2,2-dimethyl-3-phenylpropan-1-ol has several applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting specific receptors or enzymes.
  • Chemical Synthesis: It can be used as an intermediate in synthesizing other complex organic molecules.

The compound's unique structure allows it to participate in diverse

Studies on the interactions of 3-amino-2,2-dimethyl-3-phenylpropan-1-ol with biological targets have demonstrated its potential for modulating enzyme activity and receptor binding. The mechanism of action involves hydrogen bonding and hydrophobic interactions facilitated by its functional groups. Such studies are crucial for understanding how modifications in its structure could enhance or alter its biological efficacy .

Several compounds share structural similarities with 3-amino-2,2-dimethyl-3-phenylpropan-1-ol:

Compound NameStructural FeaturesUnique Aspects
(3S)-3-Amino-2,2-dimethyl-3-phenylpropan-1-olEnantiomer of the (3R)-compoundDifferent biological activity
3-Amino-2,2-dimethylpropan-1-olLacks phenyl groupDifferent reactivity and applications
3-Amino-3-phenylpropan-1-olLacks dimethyl groupsAffects steric properties and reactivity
(S)-3-(Dimethylamino)-3-phenylpropan-1-oContains dimethylamino instead of amino groupDifferent interaction profile

The uniqueness of 3-amino-2,2-dimethyl-3-phenylpropan-1-o lies in its chiral nature and the combination of both amino and hydroxyl functional groups, which enhance its binding affinity and specificity compared to these similar compounds .

XLogP3

1.3

Dates

Last modified: 07-22-2023

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